![molecular formula C12H13N3OS B4776534 N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4776534.png)
N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Overview
Description
N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as EPTC, is a selective herbicide used to control weeds in various crops. It was first introduced in the 1950s and has since become an important tool for farmers and agricultural researchers.
Mechanism of Action
N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide works by inhibiting the synthesis of fatty acids in plants, which leads to the death of unwanted weeds. Specifically, N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide inhibits the enzyme acetyl-CoA carboxylase, which is essential for the synthesis of fatty acids. This results in a buildup of toxic intermediates that ultimately cause the plant to die.
Biochemical and Physiological Effects:
N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects on plants. In addition to inhibiting fatty acid synthesis, N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide also disrupts the synthesis of other important molecules such as proteins and nucleic acids. This can lead to a variety of physiological effects on the plant, including stunted growth, chlorosis, and necrosis.
Advantages and Limitations for Lab Experiments
N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well-understood. Additionally, N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is highly selective for certain types of plants, which makes it useful for studying specific plant species. However, there are also limitations to its use in lab experiments. N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide can be toxic to animals and humans, so it must be handled with care. Additionally, its effects on the environment are not well-understood, which could limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One area of interest is the development of new herbicides based on the structure of N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. Researchers are also interested in studying the potential use of N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide as a drug delivery system. Additionally, there is ongoing research into the environmental impact of N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide and its potential effects on non-target species. Overall, N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide remains an important tool for agricultural researchers and has the potential for use in a variety of other applications.
Scientific Research Applications
N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is primarily used as a herbicide in agriculture, but it has also been studied for its potential use in other areas. For example, N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have antifungal properties and may be useful in the treatment of fungal infections. Additionally, N-ethyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
properties
IUPAC Name |
N-ethyl-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-3-14-11(16)10-8(2)15-12(17-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJNOLBWWNLMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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